molecular formula C11H12ClN3 B13137203 (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride

(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride

Cat. No.: B13137203
M. Wt: 221.68 g/mol
InChI Key: PHEFEEADMXDYPM-UHFFFAOYSA-N
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Description

(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes two pyridine rings connected by a methanamine group, and is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride typically involves the reaction of pyridine derivatives with methanamine under controlled conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes hetaryl ureas and alcohols to produce the desired compound . This environmentally friendly technique is suitable for high-yield synthesis and involves the formation of hetaryl isocyanates as intermediates.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10;/h1-6,8H,7,12H2;1H

InChI Key

PHEFEEADMXDYPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CN.Cl

Origin of Product

United States

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